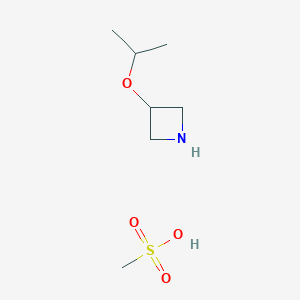
methyl 2-hydroxy-4-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate, also known as methyl 2-hydroxy-4-trifluoromethoxybenzoate, is a compound commonly used in synthetic organic chemistry. It has a variety of uses, from the synthesis of pharmaceuticals to the production of agrochemicals. This compound is an important building block in many synthetic pathways, and is of particular interest due to its ability to be used in a variety of different applications. In
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers, such as polyurethanes and polyesters. In addition, it is used as an intermediate in the synthesis of a variety of other compounds, such as amino acids and peptides.
Mecanismo De Acción
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is an important building block in many synthetic pathways. It can be used in a variety of different reactions, such as nucleophilic substitution, Michael addition, and Diels-Alder reactions. In addition, it can be used as a catalyst in a variety of different reactions, such as the Knoevenagel condensation and the Stetter reaction.
Biochemical and Physiological Effects
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is a versatile building block for organic synthesis. Its reactivity and solubility make it an ideal starting material for a variety of synthetic pathways. It is also relatively inexpensive, making it an attractive option for many synthetic chemists. However, it is important to note that this compound is not particularly stable, and should be handled with care.
Direcciones Futuras
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate has a wide range of potential applications in the field of synthetic organic chemistry. Future research could focus on the development of new synthetic pathways using this compound as a starting material. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst in a variety of different reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Métodos De Síntesis
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate can be synthesized by treating 4-trifluoromethoxybenzoic acid with methyl 2-hydroxy-4-(trifluoromethoxy)benzoatemagnesium chloride. This reaction proceeds in the presence of a base, such as potassium carbonate, and yields the desired product in high yield. Another method for the synthesis of methyl 2-hydroxy-4-(trifluoromethoxy)benzoate 2-hydroxy-4-(trifluoromethoxy)benzoate involves the reaction of 4-trifluoromethoxybenzaldehyde with dimethyl 2-hydroxy-4-(trifluoromethoxy)benzoate sulfate in the presence of a base, such as potassium carbonate, and yields the desired product in high yield.
Propiedades
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKUBACAFWPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)


amine hydrochloride](/img/structure/B6602499.png)
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)
